1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole is a synthetic organic compound with the molecular formula C14H12BrN3O4S. This compound is characterized by the presence of a benzotriazole ring substituted with a sulfonyl group attached to a 4-bromo-2,5-dimethoxyphenyl moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and 1H-benzotriazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reference material in forensic laboratories.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole is not well-understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole can be compared with other similar compounds such as:
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): This compound is a synthetic psychedelic drug with different applications and properties.
4-Bromo-2,5-dimethoxybenzylpiperazine: This compound is used as a reference material in forensic laboratories and has different chemical properties and applications.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O4S/c1-21-12-8-14(13(22-2)7-9(12)15)23(19,20)18-11-6-4-3-5-10(11)16-17-18/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKLGWDRGCEABM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.